3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features both phenolic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C).
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, similar compounds are often produced using scalable batch or continuous flow processes. These methods ensure high yield and purity, essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated phenols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential anti-inflammatory, antimicrobial, and anticancer properties.
Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.
Industry
Materials Science:
Agriculture: Investigated for use in agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application:
Pharmacological Action: May involve interaction with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Catalytic Action: Acts as a catalyst or intermediate in chemical reactions, facilitating the transformation of substrates into products.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid: Similar structure but lacks the nitro group.
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Nitrobenzaldehyde: Another precursor in the synthesis.
Uniqueness
Functional Groups: The combination of phenolic, nitro, and nitrile groups makes it unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations.
Properties
CAS No. |
2900-76-7 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-9-11(2-7-15(16)19)8-13(10-17)12-3-5-14(6-4-12)18(20)21/h2-9,19H,1H3 |
InChI Key |
PTCJOUIYZWHSJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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